α1-Adrenoceptor Binding Affinity: DMN vs. Naftopidil, PHN, and NHN
In a direct comparative study using radioligand binding assays, O-desmethyl-naftopidil (DMN) demonstrated an IC50 of 433.0 nmol/L at α1-adrenoceptors. This represents a 1.84-fold reduction in binding affinity compared to the parent compound naftopidil (IC50 235.0 nmol/L). Among the three characterized metabolites, DMN occupies an intermediate potency position: it is 1.35-fold more potent than (phenyl)hydroxy-naftopidil (PHN, IC50 585.0 nmol/L) but 8.22-fold less potent than (naphthyl)hydroxy-naftopidil (NHN, IC50 52.7 nmol/L). All metabolites, like the parent, showed no measurable affinity for α2- or β-adrenoceptors [1].
| Evidence Dimension | α1-adrenoceptor binding affinity (IC50) |
|---|---|
| Target Compound Data | DMN IC50 = 433.0 nmol/L |
| Comparator Or Baseline | Naftopidil IC50 = 235.0 nmol/L; PHN IC50 = 585.0 nmol/L; NHN IC50 = 52.7 nmol/L |
| Quantified Difference | DMN is 1.84-fold weaker than parent; 1.35-fold stronger than PHN; 8.22-fold weaker than NHN |
| Conditions | Radioligand binding assay using α1-adrenoceptor preparations; no α2 or β affinity detected for any compound |
Why This Matters
Procurement of DMN rather than the parent naftopidil is essential when the experimental objective is to quantify or calibrate against the specific metabolite formed in vivo, as its binding potency differs by nearly 2-fold.
- [1] Niebch G, Locher M, Peter G, Borbe HO. Metabolic fate of the novel antihypertensive drug naftopidil. Arzneimittelforschung. 1991 Oct;41(10):1027-32. PMID: 1665973. View Source
